N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1,3-benzothiazole-6-carboxamide is a complex organic compound that features a benzothiazole ring, a phenylethyl group, and a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole core, followed by the introduction of the phenylethyl group and the tetrahydropyran moiety. Key steps may include:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the Phenylethyl Group: This step often involves Friedel-Crafts alkylation using phenylethyl halides in the presence of a Lewis acid catalyst.
Attachment of the Tetrahydropyran Moiety: This can be done through nucleophilic substitution reactions, where the hydroxyl group of the tetrahydropyran ring reacts with an appropriate leaving group on the benzothiazole core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group in the benzothiazole ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO4 under mild conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1,3-benzothiazole-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The phenylethyl group may enhance the compound’s binding affinity through hydrophobic interactions, while the tetrahydropyran moiety can contribute to the overall stability and solubility of the compound.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds also feature a heterocyclic core and have similar biological activities.
N-Hydroxy-2-[4-(4-phenoxy-benzenesulfonyl)-tetrahydro-pyran-4-yl]-acetamide: Shares structural similarities with the tetrahydropyran moiety.
Uniqueness
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1,3-benzothiazole-6-carboxamide is unique due to the combination of its benzothiazole core, phenylethyl group, and tetrahydropyran moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c24-20(15-6-7-18-19(12-15)27-14-23-18)22-13-21(25,16-4-2-1-3-5-16)17-8-10-26-11-9-17/h1-7,12,14,17,25H,8-11,13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBMWQDVBHRMEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNC(=O)C2=CC3=C(C=C2)N=CS3)(C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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